N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a chemical compound with a complex structure that includes a benzyl group, a methanesulfonamide group, and a tetrahydroquinoline core
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-23(21,22)18-15-8-9-16-14(11-15)7-10-17(20)19(16)12-13-5-3-2-4-6-13/h2-6,8-9,11,18H,7,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKQVFQJHSYZID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea in the presence of a catalyst. The resulting intermediate is then further modified to introduce the benzyl and methanesulfonamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of tetrahydroquinoline derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Benzyl-1,4-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide
Uniqueness: N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide stands out due to its specific structural features and the presence of the methanesulfonamide group, which can impart unique chemical and biological properties compared to similar compounds.
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a synthetic compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound has a molecular formula of and a molecular weight of 362.47 g/mol. Its structure features a tetrahydroquinoline core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O2 |
| Molecular Weight | 362.47 g/mol |
| LogP | 4.7155 |
| Polar Surface Area | 38.902 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways, potentially modulating disease processes.
- Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways, influencing physiological responses.
- DNA Intercalation : The tetrahydroquinoline structure allows the compound to intercalate into DNA, which may inhibit replication and transcription processes.
Biological Activity
Research studies indicate that this compound possesses various biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains and fungi in vitro.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : It has demonstrated potential in reducing inflammation in animal models.
Antimicrobial Activity
A study evaluating the antimicrobial properties of the compound found that it inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at low concentrations. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.
Anticancer Potential
In vitro assays conducted on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting cell cycle arrest at the G1/S checkpoint.
Anti-inflammatory Effects
In a rat model of induced inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The study indicated that this effect might be mediated through the inhibition of pro-inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
